N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

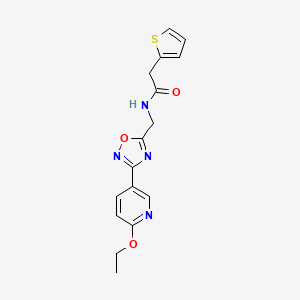

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 6-ethoxypyridin-3-yl group and at the 5-position with a methylacetamide moiety bearing a thiophene-2-yl substituent. Such scaffolds are commonly explored in medicinal chemistry for protease inhibition, antimicrobial activity, and kinase targeting .

Properties

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-2-22-14-6-5-11(9-18-14)16-19-15(23-20-16)10-17-13(21)8-12-4-3-7-24-12/h3-7,9H,2,8,10H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUWUQSBGIINLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a combination of an oxadiazole and a thiophene moiety, which are known to contribute to various biological activities. The structural formula can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂S |

| Molecular Weight | 318.39 g/mol |

| CAS Number | 2034507-22-5 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : Starting from suitable precursors, the oxadiazole ring is synthesized through cyclization reactions involving hydrazines and carboxylic acids.

- Attachment of the Ethoxypyridine Group : The ethoxypyridine moiety is introduced via nucleophilic substitution or coupling reactions.

- Formation of the Thiophene Acetamide : The thiophene component is synthesized separately and then coupled with the oxadiazole derivative to form the final product.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and thiophene rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. In vitro studies demonstrated an inhibition zone against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds with similar structures have been evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for related compounds often range from 10 to 50 µM, indicating moderate to high efficacy in inhibiting cell proliferation .

The mechanism by which N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-2-(thiophen -2-y)acetamide exerts its biological effects may involve:

- Enzyme Inhibition : Interaction with specific kinases or enzymes involved in cell signaling pathways.

- DNA Interaction : Some oxadiazole derivatives have shown the ability to intercalate with DNA, leading to apoptosis in cancer cells.

Case Studies

A selection of studies highlights the biological activity of compounds similar to N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-2-(thiophen -2-y)acetamide:

Comparison with Similar Compounds

Structural Modifications in Heterocyclic Cores

Thiadiazole vs. Oxadiazole Analogs

Oxadiazole Derivatives with Varied Substituents

- 2-(4-Chlorophenoxy)-N-isopropyl-N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (11as) (): The pyridin-3-yl substituent on the oxadiazole and the chlorophenoxy group on the acetamide differ from the ethoxypyridine and thiophene groups in the target compound. The chlorophenoxy group increases hydrophobicity (logP ~3.5 estimated), whereas the thiophene in the target compound balances lipophilicity with aromatic interactions .

Functional Group Variations

Ethoxypyridine vs. Cyclopropoxypyridine

- The ethoxy group (–OCH2CH3) in the target compound is less sterically hindered and more electron-donating than the cyclopropoxy group (–O-cyclopropyl) in ’s analog. This difference may influence solubility and metabolic stability .

Thiophene vs. Phenyl/Chlorophenyl Substituents

- Thiophene’s lower electronegativity compared to phenyl may enhance π-π stacking in hydrophobic pockets .

Proteasome Inhibition

- Oxadiazole-isopropylamide derivatives () exhibit IC50 values in the nanomolar range for proteasome inhibition. The thiophene-containing target compound may show improved activity due to enhanced aromatic interactions, though direct data are unavailable .

Kinase Inhibition

- N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide ():

This thiophene-containing analog inhibits CDK5/p25 with IC50 = 42 ± 1 nM. The target compound’s thiophene-acetamide moiety may similarly engage kinase active sites, though the oxadiazole core could alter binding kinetics .

Physicochemical Properties

Q & A

Basic: What are the standard protocols for synthesizing N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide?

The synthesis typically involves multi-step reactions:

Substitution reactions : React 6-ethoxypyridine-3-carboxylic acid derivatives with hydroxylamine under alkaline conditions to form oxadiazole precursors .

Condensation : Use condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the oxadiazole core to the thiophene-acetamide moiety .

Purification : Employ column chromatography or recrystallization with solvents like ethanol or DCM/hexane mixtures.

Characterization : Confirm structure via -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons), -NMR, and HRMS .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

- NMR Spectroscopy : -NMR identifies proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm; thiophene protons at δ 6.8–7.4 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 413.12) .

- HPLC : Assesses purity (>95% by reverse-phase C18 columns) .

Basic: How is the compound screened for initial biological activity?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .

- Enzyme inhibition : Evaluate IC values against kinases or proteases via fluorometric assays .

- Molecular docking : Predict binding affinity to targets like EGFR or COX-2 using AutoDock Vina .

Advanced: How can researchers resolve low yield during the oxadiazole ring formation step?

- Optimize reaction conditions : Increase temperature (80–100°C) or use microwave-assisted synthesis to enhance cyclization efficiency .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or ionic liquids to improve regioselectivity .

- Monitor intermediates : Use TLC or HPLC-MS to detect byproducts (e.g., uncyclized precursors) .

Advanced: How to address contradictions in reported bioactivity data across studies?

- Comparative assays : Re-test the compound alongside reference drugs (e.g., doxorubicin for anticancer activity) under standardized conditions .

- Structural validation : Verify batch-to-batch consistency via -NMR (if fluorinated analogs exist) or XRD .

- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Advanced: What strategies are used to establish structure-activity relationships (SAR)?

- Modify substituents : Replace the ethoxy group with methoxy or propoxy to assess hydrophobicity effects .

- Fragment-based design : Synthesize analogs lacking the thiophene ring to evaluate its role in binding .

- Data correlation : Plot logP vs. IC to identify optimal lipophilicity ranges (e.g., logP 2.5–3.5 for blood-brain barrier penetration) .

Advanced: How to study interactions between the compound and biological targets?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k, k) to purified proteins .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .

- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes (e.g., PDB: 10K) .

Advanced: What methodologies validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hours .

- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed amide bonds) .

- Plasma stability assays : Incubate with human plasma and quantify remaining compound via UPLC .

Advanced: How to design experiments for toxicity profiling?

- In vitro toxicity : Test hepatic (HepG2) and renal (HEK293) cell viability at 10–100 μM doses .

- In vivo models : Administer 50–200 mg/kg doses to rodents for 28 days; monitor liver enzymes (ALT, AST) .

- Genotoxicity : Perform Ames tests with TA98 and TA100 bacterial strains .

Advanced: What computational tools predict metabolic pathways?

- Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify probable Phase I/II metabolites (e.g., CYP3A4-mediated oxidation) .

- In silico docking : Simulate interactions with CYP450 isoforms to predict sites of metabolism .

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.